molecular formula C18H35N3O B11364624 2-ethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide

2-ethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide

Cat. No.: B11364624
M. Wt: 309.5 g/mol
InChI Key: HRMJKXQBTZASSG-UHFFFAOYSA-N
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Description

2-ethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide is a synthetic organic compound characterized by its complex molecular structure It belongs to the class of amides and contains a piperazine ring, which is a common feature in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide typically involves multiple steps. One common method includes the reaction of 1-(4-methylpiperazin-1-yl)cyclohexylamine with 2-ethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-ethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-ethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]amine
  • 4-(4-methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
  • Benzenamine, 2-ethyl-4-(4-methyl-1-piperazinyl)-

Uniqueness

2-ethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide is unique due to its specific structural features, such as the combination of a piperazine ring with a cyclohexyl and butanamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C18H35N3O

Molecular Weight

309.5 g/mol

IUPAC Name

2-ethyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]butanamide

InChI

InChI=1S/C18H35N3O/c1-4-16(5-2)17(22)19-15-18(9-7-6-8-10-18)21-13-11-20(3)12-14-21/h16H,4-15H2,1-3H3,(H,19,22)

InChI Key

HRMJKXQBTZASSG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC1(CCCCC1)N2CCN(CC2)C

Origin of Product

United States

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